molecular formula C8H5F2N B588918 Fluoro(4-fluorophenyl)acetonitrile CAS No. 130754-18-6

Fluoro(4-fluorophenyl)acetonitrile

Cat. No.: B588918
CAS No.: 130754-18-6
M. Wt: 153.132
InChI Key: TYRBKHLDZNUEGI-UHFFFAOYSA-N
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Description

Fluoro(4-fluorophenyl)acetonitrile, also known as 4-fluorophenylacetonitrile, is an organic compound with the molecular formula C8H6FN. It is a clear, colorless to light yellow liquid that is used as a reagent in various chemical syntheses. This compound is notable for its use in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluoro(4-fluorophenyl)acetonitrile can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzyl chloride with sodium cyanide in the presence of a solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds at elevated temperatures to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of alkali metals as catalysts and acetonitrile as the solvent. This method can achieve high yields and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Fluoro(4-fluorophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fluoro(4-fluorophenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a starting material in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is a precursor in the synthesis of pharmaceuticals, including antihypertensive agents and anti-inflammatory drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of fluoro(4-fluorophenyl)acetonitrile involves its interaction with various molecular targets. For example, in biological systems, it can be metabolized by enzymes to form active metabolites that exert specific effects. The pathways involved may include oxidation by cytochrome P450 enzymes and subsequent conjugation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluoro(4-fluorophenyl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of pharmaceuticals and other specialized organic compounds .

Properties

CAS No.

130754-18-6

Molecular Formula

C8H5F2N

Molecular Weight

153.132

IUPAC Name

2-fluoro-2-(4-fluorophenyl)acetonitrile

InChI

InChI=1S/C8H5F2N/c9-7-3-1-6(2-4-7)8(10)5-11/h1-4,8H

InChI Key

TYRBKHLDZNUEGI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C#N)F)F

Synonyms

Benzeneacetonitrile, alpha,4-difluoro- (9CI)

Origin of Product

United States

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